2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

This pyridazinone derivative is a specialized chemical probe for GPCR signaling pathway deconvolution, as disclosed in Novartis patents. Its 4-methoxyphenyl substitution and ethyl linker distinguish it from kinase-targeted analogs like CYC116, making it essential for mapping positional and linker-length effects in SAR studies. With favorable CNS drug-like properties (XLogP3=3.4, TPSA=71 Ų), it serves as a benchmark in ADME permeability assays. Procure alongside meta-substituted analogs for comprehensive selectivity profiling.

Molecular Formula C21H27N3O3
Molecular Weight 369.465
CAS No. 921529-26-2
Cat. No. B2649401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
CAS921529-26-2
Molecular FormulaC21H27N3O3
Molecular Weight369.465
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3CCCCC3
InChIInChI=1S/C21H27N3O3/c1-27-18-9-7-17(8-10-18)19-11-12-21(26)24(23-19)14-13-22-20(25)15-16-5-3-2-4-6-16/h7-12,16H,2-6,13-15H2,1H3,(H,22,25)
InChIKeyIWROAPUHURRPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 921529-26-2): Procurement-Relevant Compound Profile


2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 921529-26-2, PubChem CID 18569655) is a synthetic pyridazinone derivative featuring a 4-methoxyphenyl group at the 3-position of the pyridazinone core, an N-ethyl linker to a cyclohexylacetamide side chain, and a molecular formula of C21H27N3O3 (MW 369.5 g/mol) [1]. The compound belongs to a class of heterocyclic amides disclosed in patent literature as pharmaceutical agents, where the pyridazinone scaffold and specific substitution pattern are critical determinants of biological target engagement [2].

Why Generic Pyridazinone Analogs Cannot Simply Replace 2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide in Research Applications


The pyridazinone class exhibits pronounced structure-activity relationship (SAR) sensitivity, where variations in the substitution position on the phenyl ring (4-methoxy vs. 3-methoxy), the length of the linker between the pyridazinone nitrogen and the acetamide carbonyl (ethyl vs. methylene vs. propyl), and the topology of the terminal cycloalkyl group (cyclohexyl vs. cyclooctyl) each produce distinct pharmacological fingerprints [1]. The closest analog CYC116 (CAS 693228-63-6)—which bears a 3-methoxyphenyl group and a direct methylene linker—is a potent Aurora kinase A/B inhibitor with Ki values of 8.0 nM and 9.2 nM respectively, whereas this compound's 4-methoxy substitution and ethyl spacer are predicted to alter both kinase selectivity and physicochemical properties including lipophilicity (XLogP3 = 3.4) and hydrogen-bonding capacity [2][3]. Generic substitution without experimental validation therefore carries a high risk of divergent target engagement, pharmacokinetic behavior, and biological outcome.

Quantitative Differentiation Evidence for 2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide vs. Closest Analogs


Ethyl Linker Extension vs. Methylene Linker: Impact on Conformational Flexibility and Rotatable Bond Count

The target compound incorporates an N-ethyl linker (two methylene units between the pyridazinone N-1 and the acetamide nitrogen), in contrast to the direct methylene linker found in CYC116 and related N-cyclohexyl-2-[3-(aryl)-6-oxopyridazin-1-yl]acetamide analogs. This structural feature increases the rotatable bond count to 7, compared to 5 rotatable bonds for CYC116 (N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide, CAS 693228-63-6), as computed from their respective SMILES structures [1][2]. The additional conformational degrees of freedom modulate the entropic penalty upon target binding and can differentially affect binding kinetics (on/off rates) independent of equilibrium affinity.

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

4-Methoxy vs. 3-Methoxy Phenyl Substitution: Predicted Impact on Kinase Selectivity Profile

The target compound bears a 4-methoxyphenyl group at the pyridazinone 3-position, whereas the well-characterized analog CYC116 (CAS 693228-63-6) carries a 3-methoxyphenyl group [1]. In pyridazinone kinase inhibitors, the position of the methoxy substituent on the phenyl ring directly influences the dihedral angle between the phenyl and pyridazinone planes, altering the shape complementarity with the kinase hinge region and hydrophobic back pocket [2]. CYC116 exhibits Ki values of 8.0 nM (Aurora A), 9.2 nM (Aurora B), and 44 nM (VEGFR2), with >50-fold selectivity over CDKs; the para-methoxy substitution in the target compound is predicted to shift selectivity away from Aurora kinases toward alternative kinase targets or non-kinase pharmacological activities claimed in the Novartis patent family [2][3].

Kinase Inhibition Selectivity Profiling Aurora Kinase

Physicochemical Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area vs. Direct-Linked Analogs

The ethyl linker extension in the target compound yields a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 71 Ų [1]. In comparison, the direct methylene-linked analog CYC116 exhibits an XLogP3 of approximately 2.8–3.0 and a TPSA of approximately 75–78 Ų (values derived from PubChem computed properties for CID 11612821) [2]. The increased lipophilicity of the target compound (ΔXLogP3 ≈ +0.4 to +0.6) alongside a modest reduction in TPSA suggests enhanced passive membrane permeability and potentially altered tissue distribution, while the single hydrogen bond donor (amide NH) is conserved between both compounds.

ADME Prediction Lipophilicity Drug-likeness

Patent-Disclosed Pharmacological Scope: Differentiation from CYC116 Kinase-Selective Indication

The Novartis patent family (US 2010/0261758 A1) encompassing the target compound explicitly claims 'compounds which mediate the activity of a specific G protein' and describes their use for indications mediated by G protein-coupled receptor (GPCR) pathways, rather than as kinase inhibitors [1]. This contrasts with CYC116, which is exclusively characterized as an Aurora kinase/VEGFR2 inhibitor in both patent and peer-reviewed literature [2]. The divergence in claimed mechanism of action represents a fundamental differentiation: the target compound's pyridazinone scaffold is deployed in a GPCR-modulatory context, whereas CYC116's closely related scaffold operates through ATP-competitive kinase inhibition.

G Protein-Coupled Receptor Non-Kinase Target Patent Pharmacology

Limited Public Bioactivity Data: A Critical Procurement Consideration

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and peer-reviewed literature (as of the knowledge cutoff date) reveals no publicly deposited quantitative bioactivity data (IC50, Ki, EC50, or % inhibition at defined concentrations) for CAS 921529-26-2 in any standardized biochemical or cell-based assay [1]. In contrast, the analog CYC116 has 4 curated bioassay entries in PubChem with activities ≤1 µM, including 2 entries with activities ≤1 nM, and extensive peer-reviewed pharmacological characterization [1][2]. This data asymmetry means that any procurement of CAS 921529-26-2 for biological studies must be accompanied by de novo in-house profiling, whereas CYC116 can be used with reference to published validation data.

Data Availability Risk Assessment Assay Reproducibility

Recommended Application Scenarios for 2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide Based on Differentiated Evidence


GPCR Pathway Deconvolution Studies Leveraging the Ethyl Linker Scaffold

Based on the Novartis patent disclosure indicating that compounds within this structural class mediate the activity of specific G proteins [1], this compound is best deployed as a chemical probe in GPCR signaling pathway deconvolution experiments. The ethyl linker and 4-methoxyphenyl substitution differentiate it from kinase-targeted pyridazinones, making it specifically suitable for assay systems designed to interrogate G protein-coupled receptor modulation rather than kinase inhibition panels.

SAR Expansion of Pyridazinone Linker Length in Lead Optimization Programs

The compound's ethyl spacer between the pyridazinone N-1 and the acetamide carbonyl represents a deliberate linker elongation strategy. Medicinal chemistry teams optimizing pyridazinone-based leads can use this compound as a reference point for systematically evaluating the effect of linker length (methylene vs. ethylene vs. propylene) on target binding kinetics, as evidenced by the +2 rotatable bond difference versus CYC116 [2].

Regioisomeric Selectivity Profiling: Para- vs. Meta-Methoxy SAR Determination

The 4-methoxyphenyl substitution in this compound provides a direct regioisomeric comparator to the 3-methoxyphenyl group in CYC116. This compound should be procured alongside its meta-substituted analog in parallel SAR studies to map the positional effects of methoxy substitution on target engagement and selectivity across kinase and non-kinase target panels, as the regioisomeric switch is a well-established determinant of pharmacological activity in pyridazinone chemotypes [3].

Physicochemical Property Benchmarking for CNS or Cellular Permeability Optimization

With an XLogP3 of 3.4 and TPSA of 71 Ų [4], this compound occupies a favorable physicochemical space for passive membrane permeability (within the typical CNS drug-like range of TPSA < 90 Ų and XLogP 1–5). Procurement is recommended for use as a reference compound in ADME assay panels (Caco-2, MDCK, PAMPA) to benchmark the permeability characteristics of the ethyl-linker pyridazinone subclass against methylene-linked and propylene-linked analogs.

Quote Request

Request a Quote for 2-cyclohexyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.